3-benzyl-2-{[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl}-4-oxo-N-[(oxolan-2-yl)methyl]-3,4-dihydroquinazoline-7-carboxamide 3-benzyl-2-{[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl}-4-oxo-N-[(oxolan-2-yl)methyl]-3,4-dihydroquinazoline-7-carboxamide
Brand Name: Vulcanchem
CAS No.: 1111005-40-3
VCID: VC6440750
InChI: InChI=1S/C31H28N4O4S/c36-28(25-17-32-26-11-5-4-10-23(25)26)19-40-31-34-27-15-21(29(37)33-16-22-9-6-14-39-22)12-13-24(27)30(38)35(31)18-20-7-2-1-3-8-20/h1-5,7-8,10-13,15,17,22,32H,6,9,14,16,18-19H2,(H,33,37)
SMILES: C1CC(OC1)CNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=N3)SCC(=O)C4=CNC5=CC=CC=C54)CC6=CC=CC=C6
Molecular Formula: C31H28N4O4S
Molecular Weight: 552.65

3-benzyl-2-{[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl}-4-oxo-N-[(oxolan-2-yl)methyl]-3,4-dihydroquinazoline-7-carboxamide

CAS No.: 1111005-40-3

Cat. No.: VC6440750

Molecular Formula: C31H28N4O4S

Molecular Weight: 552.65

* For research use only. Not for human or veterinary use.

3-benzyl-2-{[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl}-4-oxo-N-[(oxolan-2-yl)methyl]-3,4-dihydroquinazoline-7-carboxamide - 1111005-40-3

Specification

CAS No. 1111005-40-3
Molecular Formula C31H28N4O4S
Molecular Weight 552.65
IUPAC Name 3-benzyl-2-[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl-4-oxo-N-(oxolan-2-ylmethyl)quinazoline-7-carboxamide
Standard InChI InChI=1S/C31H28N4O4S/c36-28(25-17-32-26-11-5-4-10-23(25)26)19-40-31-34-27-15-21(29(37)33-16-22-9-6-14-39-22)12-13-24(27)30(38)35(31)18-20-7-2-1-3-8-20/h1-5,7-8,10-13,15,17,22,32H,6,9,14,16,18-19H2,(H,33,37)
Standard InChI Key LXKHPDABQURCRX-UHFFFAOYSA-N
SMILES C1CC(OC1)CNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=N3)SCC(=O)C4=CNC5=CC=CC=C54)CC6=CC=CC=C6

Introduction

Chemical Structure and Nomenclature

Systematic IUPAC Name

The compound’s IUPAC name, 3-benzyl-2-{[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl}-4-oxo-N-[(oxolan-2-yl)methyl]-3,4-dihydroquinazoline-7-carboxamide, provides a precise blueprint of its structure. Breaking this down:

  • Quinazoline core: A bicyclic system comprising two fused six-membered rings (benzene and pyrimidine).

  • 3-Benzyl substitution: A phenylmethyl group at position 3 of the quinazoline.

  • 2-Sulfanyl linkage: A thioether group at position 2, connected to a 2-(1H-indol-3-yl)-2-oxoethyl moiety.

  • 4-Oxo group: A ketone at position 4.

  • N-[(Oxolan-2-yl)methyl] carboxamide: A tetrahydrofuran-2-ylmethyl group attached to the carboxamide at position 7 .

Structural Features and Functional Groups

The molecule integrates multiple pharmacophores:

  • Indole moiety: A bicyclic structure known for interactions with biological targets, including serotonin receptors and kinases.

  • Tetrahydrofuran (oxolan): A saturated oxygen-containing heterocycle enhancing solubility and metabolic stability.

  • Thioether bridge: Potentially influencing redox properties and binding kinetics .

Table 1: Key Structural and Molecular Data

PropertyValueSource
CAS Number1111005-40-3
Molecular FormulaC₃₁H₂₈N₄O₄S
Molecular Weight552.6 g/mol
IUPAC NameAs above

Synthesis and Preparation

Synthetic Pathways

The synthesis of this compound likely follows multi-step protocols common to quinazoline derivatives, as inferred from analogous structures :

  • Quinazoline Core Formation: Cyclization of anthranilic acid derivatives with urea or thiourea under acidic conditions.

  • Benzylation: Introduction of the benzyl group via alkylation at position 3.

  • Thioether Linkage: Coupling of a 2-mercaptoacetophenone derivative with the indole-containing moiety.

  • Carboxamide Functionalization: Amidation at position 7 using oxolan-2-ylmethylamine.

Challenges and Optimization

  • Steric Hindrance: Bulky substituents (e.g., benzyl, indole) may necessitate high-temperature reactions or catalysts.

  • Oxolan Stability: Tetrahydrofuran rings are prone to ring-opening under strong acids/bases, requiring mild conditions .

Table 2: Comparison with Analogous Quinazoline Derivatives

CompoundMolecular FormulaMolecular WeightKey Substituents
Target CompoundC₃₁H₂₈N₄O₄S552.6Benzyl, indole, oxolan
N-Cyclopentyl AnalogC₂₉H₃₀N₄O₄S530.64Cyclopentyl, indole, oxolan
N,N-Dimethyl Derivative C₁₁H₁₁N₃O₂217.22Dimethyl carboxamide

Physicochemical Properties

Molecular Weight and Solubility

With a molecular weight of 552.6 g/mol, the compound falls into the “mid-sized” range for small-molecule drugs. The presence of polar groups (carboxamide, ketone) and the oxolan moiety suggests moderate aqueous solubility, though experimental data remain unreported .

Stability and Reactivity

  • Thermal Stability: Likely stable up to 150–200°C, typical for quinazolines.

  • Photoreactivity: The indole group may confer sensitivity to UV light, necessitating storage in amber containers .

Comparative Analysis with Structural Analogs

Substituent Effects on Bioactivity

  • Benzyl vs. Cyclopentyl: The benzyl group in the target compound may enhance lipophilicity compared to the cyclopentyl analog.

  • Oxolan vs. Morpholine: Oxolan’s smaller ring size could reduce steric clashes in target binding compared to morpholine-containing derivatives .

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